molecular formula C9H14O4 B13936220 Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate

Cat. No.: B13936220
M. Wt: 186.20 g/mol
InChI Key: ZWBXYDILXMWITN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate is an organic compound with the molecular formula C9H14O4. It is a derivative of tetrahydropyran and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 4-hydroxy-2H-pyran-2-one under acidic conditions. The reaction typically proceeds via an esterification process, followed by cyclization to form the tetrahydropyran ring.

Another method involves the reduction of ethyl 2-(4-oxanyl)acetate using lithium aluminum hydride in tetrahydrofuran. The reaction is carried out at low temperatures (0°C) and then heated to reflux overnight .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using ethyl acetoacetate and 4-hydroxy-2H-pyran-2-one. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

    Reduction: 2-(4-oxanyl)ethanol.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 2-(4-oxooxan-2-yl)acetate

InChI

InChI=1S/C9H14O4/c1-2-12-9(11)6-8-5-7(10)3-4-13-8/h8H,2-6H2,1H3

InChI Key

ZWBXYDILXMWITN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(=O)CCO1

Origin of Product

United States

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